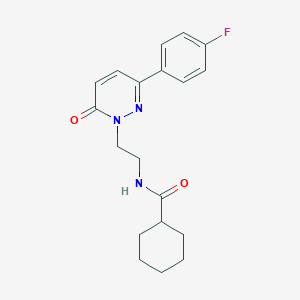
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22FN3O, with a molecular weight of approximately 335.4 g/mol. The structure features a cyclohexanecarboxamide moiety linked to a pyridazinone derivative, which is substituted with a fluorophenyl group. This unique combination may enhance its interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play crucial roles in regulating gene expression and cellular processes such as proliferation and apoptosis .
- Cell Cycle Regulation : Research indicates that compounds with similar structures can induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells .
- Targeting Specific Receptors : The presence of the fluorophenyl group may enhance binding affinity to specific receptors or enzymes involved in cancer progression or other diseases.
Antitumor Activity
Recent studies have investigated the antitumor potential of related compounds. For instance, a compound structurally similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, including HepG2 and MDA-MB-231, with IC50 values ranging from 1.30 μM to 17.25 μM .
Table 1: Antiproliferative Activity Against Tumor Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| FNA | HepG2 | 1.30 |
| FNA | MDA-MB-231 | 17.25 |
| Control | SAHA | 17.25 |
Apoptosis Induction
Flow cytometry analyses have shown that related compounds can promote apoptosis in cancer cells. For example, treatment with similar derivatives led to an increase in apoptotic cells from 5.83% (control) to 28.83% at higher concentrations .
Case Studies
-
Study on HDAC Inhibition :
A study evaluated the HDAC inhibitory activity of a compound closely related to this compound. It demonstrated selectivity for class I HDACs, particularly HDAC3, indicating potential for targeted cancer therapies . -
In Vivo Efficacy :
In xenograft models, compounds similar to this compound showed tumor growth inhibition rates exceeding 48%, suggesting significant therapeutic potential in vivo .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-12-21-19(25)15-4-2-1-3-5-15/h6-11,15H,1-5,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEVUXBIQDQETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














